9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine is a heterocyclic compound characterized by a seven-membered ring containing nitrogen and oxygen atoms. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and materials science. The compound's structure features a bromine atom at the 9-position, which significantly influences its chemical reactivity and biological activities.
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine typically involves cyclization reactions. One common method includes the reaction of 2-aminophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This process leads to the formation of the benzoxazepine ring under controlled conditions .
The molecular structure of 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine consists of a bicyclic system featuring a benzene ring fused to a seven-membered heterocyclic ring. The presence of the bromine atom at the 9-position introduces unique reactivity patterns.
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine can participate in several types of chemical reactions:
The mechanism of action for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter systems by binding to receptors or enzymes. This interaction can influence various physiological processes and is particularly relevant in pharmacological applications targeting the central nervous system .
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine has several notable scientific applications:
The benzoxazepine core is typically constructed from phenolic or aniline precursors. A common approach involves the cyclization of 2-aminoethanol derivatives with ortho-halo-substituted aryl ketones or aldehydes. For 9-bromo derivatives, 3-bromophenol serves as a frequent starting material. The Genentech synthesis of the benzoxazepine core in Taselisib (GDC-0032) exemplifies this strategy, where an eight-step sequence from 3-bromophenol was initially employed. This route, however, faced scalability issues due to hazardous reagents like 1,2-dibromoethane and carbon monoxide [4] [10].
A safer alternative uses ethylene carbonate for ring closure, replacing dibromoethane in an SN₂ reaction. This method installs the oxazepine ring while generating innocuous byproducts (e.g., CO₂ and water). For 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine, bromination is often performed early in the sequence to avoid functional group incompatibilities. The final structure is confirmed via SMILES notation (BrC₁=C(OCCNC₂)C₂=CC=C₁) and CAS registry (1486219-77-5) [3].
Table 1: Traditional Synthetic Approaches
Starting Material | Key Reagent | Steps | Yield | Limitations |
---|---|---|---|---|
3-Bromophenol | 1,2-Dibromoethane | 8 | Low | Hazardous reagents |
2-Amino-5-bromophenol | Ethylene carbonate | 3-4 | Moderate | Requires high temperatures |
Brominated aryl aldehyde | 2-Chloroethanol | 5 | High | Regioselectivity challenges |
Transition-metal catalysis has revolutionized benzoxazepine synthesis. Palladium-catalyzed Buchwald-Hartwig amination enables efficient C–N bond formation between brominated aryl halides and amino alcohols. For example, 1,4-dibromo-2-nitrobenzene undergoes selective amination with 2-aminoethanol, followed by nitro reduction and cyclization to afford the brominated benzoxazepine core [9].
Radical bromination using N-bromosuccinimide (NBS) and visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) allows late-stage functionalization. This method achieves high regioselectivity at the C9 position by leveraging the electron-rich para site relative to the oxazepine oxygen. Additionally, Baran’s sulfinate reagents (e.g., TFCS-Na) facilitate C–H functionalization, enabling direct bromination of the benzoxazepine core without pre-functionalized substrates [4] [10].
While enzymatic methods for 9-bromo-benzoxazepine synthesis are nascent, ketoreductase (KRED)-catalyzed asymmetric reductions show promise for chiral intermediates. For instance, prochiral ketones derived from brominated benzaldehyde precursors can be reduced enantioselectively (>99% ee) before cyclization. Similarly, transaminases convert keto-acids into amino alcohols for benzoxazepine ring closure, minimizing racemization [9].
A hypothetical enzymatic cascade for 9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepine could involve:
Regioselectivity is critical for 9-bromo substitution, as incorrect positioning (e.g., C6 or C7) impedes downstream coupling. Key strategies include:
Table 2: Bromination Techniques Compared
Method | Regioselectivity | Conditions | Byproducts |
---|---|---|---|
Directed ortho-Metalation | >95% (C9) | –78°C, anhydrous | None |
Lewis-Acid EAS | 80-90% (C9) | 25°C, CH₂Cl₂ | Di-brominated |
Bromohydrin Displacement | ~90% (C9) | 0°C, dioxane/water | Succinimide |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7